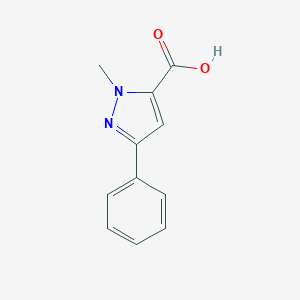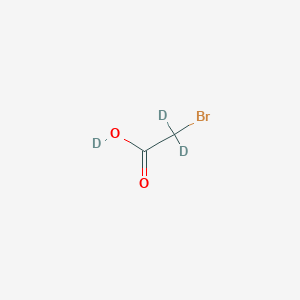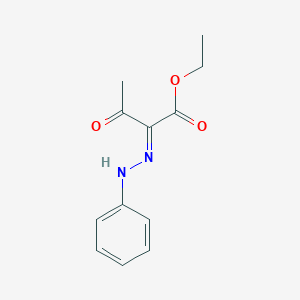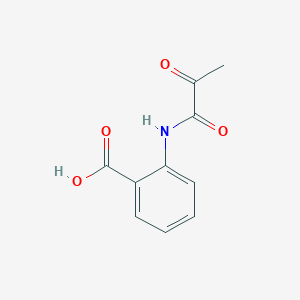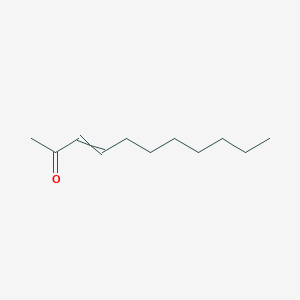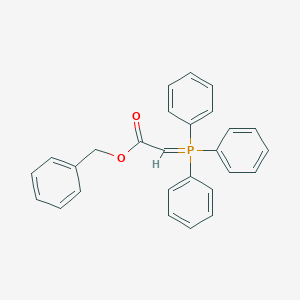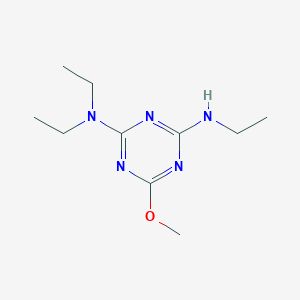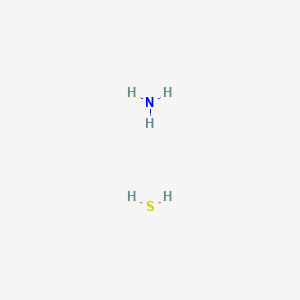
CHLORPHOXIM
Vue d'ensemble
Description
Chlorphoxim is a nitrile.
Applications De Recherche Scientifique
Études sur la neurotoxicité
Le chlorphoxim a été utilisé dans des études sur la neurotoxicité, en particulier avec des embryons de poisson-zèbre . Il a été constaté que le composé induit une neurotoxicité chez les embryons de poisson-zèbre par l'activation du stress oxydatif . Il a été observé que l'exposition à des concentrations élevées de this compound entraînait des dommages au système nerveux, une altération du comportement de nage et une inhibition de l'acétylcholinestérase (AChE) .
Recherche sur le stress oxydatif
L'exposition au this compound augmente considérablement le stress oxydatif chez les embryons de poisson-zèbre en inhibant les enzymes antioxydantes (SOD et CAT) et en activant les espèces réactives de l'oxygène (ROS) . Cela a contribué à une meilleure compréhension de l'utilisation sûre des pesticides organophosphorés .
Recherche sur l'apoptose
L'exposition au this compound induit l'apoptose en améliorant l'expression des gènes apoptotiques (Bax, Bcl2 et p53) . Cela a fourni des informations sur les mécanismes de l'apoptose induite par les pesticides organophosphorés .
Études sur l'efficacité des pesticides
Le this compound est un pesticide organophosphoré très efficace, qui est largement utilisé depuis de nombreuses années pour lutter contre les mouches noires, les moustiques et autres insectes agricoles . Son efficacité a fait l'objet de recherches dans le domaine de la lutte antiparasitaire .
Toxicologie environnementale
En raison de l'utilisation généralisée du this compound dans les pratiques agricoles, ses résidus sont fréquemment détectés dans l'eau
Mécanisme D'action
- Chlorphoxim is an insecticide used as a crop protection active ingredient .
- It also acts as a cholinesterase inhibitor and a neurotoxin .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
Chlorphoxim plays a significant role in biochemical reactions by interacting with various enzymes and proteins. The primary target of this compound is acetylcholinesterase, which it inhibits by phosphorylating the serine hydroxyl group in the active site of the enzyme. This interaction prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in synaptic clefts. Additionally, this compound has been shown to interact with other biomolecules such as esterases, which can hydrolyze the compound, and cytochrome P450 enzymes, which are involved in its metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to excessive stimulation of cholinergic receptors, disrupting normal cell signaling pathways. This can result in altered gene expression and changes in cellular metabolism. In non-neuronal cells, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, where it forms a covalent bond with the serine residue. This phosphorylation event inhibits the enzyme’s activity, preventing the hydrolysis of acetylcholine. Additionally, this compound can modulate the activity of other enzymes, such as esterases and cytochrome P450s, through competitive inhibition or induction of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions, but it can degrade in the presence of light, heat, or alkaline conditions. Long-term exposure to this compound in vitro or in vivo can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes like cytochrome P450s and esterases. These adaptive responses can mitigate the toxic effects of this compound over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild symptoms such as tremors and hyperactivity due to its cholinergic effects. At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and death. Threshold effects have been observed, where a certain dose is required to elicit a toxic response. Additionally, chronic exposure to sublethal doses of this compound can result in long-term health effects, such as neurobehavioral changes and oxidative stress .
Metabolic Pathways
This compound is metabolized through various pathways, primarily involving cytochrome P450 enzymes. These enzymes can oxidize this compound to form more water-soluble metabolites, which are then excreted from the body. Esterases can also hydrolyze this compound to produce less toxic metabolites. The metabolic flux of this compound can be influenced by factors such as enzyme induction, genetic polymorphisms, and co-exposure to other chemicals .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can affect its localization and accumulation in specific tissues. This compound tends to accumulate in fatty tissues due to its lipophilic nature, and it can cross the blood-brain barrier, leading to central nervous system effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism. It can also be found in the cytoplasm, where it interacts with esterases and other detoxifying enzymes. Post-translational modifications, such as phosphorylation, can affect the targeting and activity of this compound within cells .
Propriétés
Numéro CAS |
14816-20-7 |
|---|---|
Formule moléculaire |
C12H14ClN2O3PS |
Poids moléculaire |
332.74 g/mol |
Nom IUPAC |
(1E)-2-chloro-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C12H14ClN2O3PS/c1-3-16-19(20,17-4-2)18-15-12(9-14)10-7-5-6-8-11(10)13/h5-8H,3-4H2,1-2H3/b15-12- |
Clé InChI |
GQKRUMZWUHSLJF-QINSGFPZSA-N |
SMILES |
CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1Cl |
SMILES isomérique |
CCOP(=S)(OCC)O/N=C(/C#N)\C1=CC=CC=C1Cl |
SMILES canonique |
CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1Cl |
Key on ui other cas no. |
14816-20-7 |
Pictogrammes |
Acute Toxic |
Solubilité |
5.11e-06 M |
Synonymes |
Bay 78182 chlorphoxim o-chlorophenylglyoxylonitrile oxime O,O-diethyl phosphorothioate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Chlorphoxim exert its insecticidal effect?
A1: this compound acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately paralysis and death in insects. []
Q2: Are there any other biological effects of this compound observed in research?
A2: Beyond AChE inhibition, studies have shown that this compound exposure can induce oxidative stress in zebrafish embryos, leading to neurotoxicity. [] This toxicity is characterized by nervous system damage, altered swimming behavior, and abnormal expression of neural-related genes. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C12H15ClN3O3PS, and its molecular weight is 363.8 g/mol.
Q4: How does the structure of this compound contribute to its insecticidal activity?
A5: The presence of a phosphorus atom with a double bond to either an oxygen or sulfur atom is characteristic of organophosphate insecticides like this compound. [] This structural feature is crucial for binding to and inhibiting AChE. Modifications to the structure, particularly around the phosphorus center, can significantly impact the potency and selectivity of the insecticide. []
Q5: Has resistance to this compound been observed in insect populations?
A6: Yes, resistance to this compound has been documented in Simulium damnosum, the black fly vector of onchocerciasis. This resistance is often seen in conjunction with resistance to temephos, another organophosphate insecticide. [, ]
Q6: What are the potential mechanisms behind this resistance?
A7: Research suggests that increased esterase activity in resistant strains might contribute to both temephos and this compound resistance. [] This increased activity could lead to faster detoxification of the insecticides, rendering them less effective.
Q7: What are the known toxicological effects of this compound?
A8: this compound, like other organophosphates, is a neurotoxin that primarily targets AChE. [, ] Studies on zebrafish embryos highlight its potential to induce oxidative stress and apoptosis, leading to neurotoxicity. []
Q8: What research models have been used to study the efficacy of this compound?
A8: Research on this compound utilizes a variety of models, including:
- Laboratory bioassays: To assess its toxicity on different insect species, such as Simulium larvae [, , ] and Attagenus larvae. []
- Field trials: Open-field trials have been conducted to evaluate this compound's effectiveness in controlling fleas on rodents. [, ]
- Zebrafish embryos: Used to study this compound-induced neurotoxicity and the potential protective effects of antioxidants. []
Q9: How is this compound analyzed in various matrices?
A10: Gas-liquid chromatography (GLC) has been employed for the analysis of this compound residues in water and fish. [, ] This method involves extraction and often derivatization to enhance detection sensitivity.
Q10: What is the environmental fate of this compound?
A11: While specific data on this compound's degradation kinetics may be limited, research suggests organophosphates, in general, undergo hydrolysis and photolysis in the environment. []
Q11: Are there any alternatives to this compound for insect control?
A11: The search for this compound alternatives is ongoing, especially due to emerging resistance. Researchers are exploring:
- Other organophosphates: Compounds like temephos, pirimiphos-methyl, and chlorpyrifos have been investigated. [, , , ]
- Pyrethroids: These insecticides, such as permethrin and deltamethrin, offer a different mode of action. [, , , ]
- Carbamates: Propoxur is one carbamate insecticide considered as a potential alternative. [, , ]
- Biological control agents: Bacillus thuringiensis H-14 is a bacterial larvicide explored for Simulium control. [, ]
Q12: What factors drive the search for this compound alternatives?
A13: * Resistance development: The emergence of this compound resistance in insect populations necessitates the identification of effective alternatives. []* Environmental concerns: The potential for non-target effects on aquatic organisms drives the search for insecticides with reduced environmental impact. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
